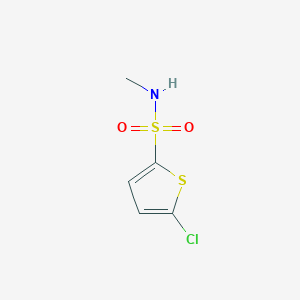

5-chloro-N-methylthiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBICKZTEKGBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methylthiophene-2-sulfonamide typically involves the chlorination of N-methylthiophene-2-sulfonamide. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 5-chloro-N-methylthiophene-2-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like ammonia, thiols, or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-chloro-N-methylthiophene-2-sulfonic acid.

Reduction: 5-chloro-N-methylthiophene-2-amine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds containing sulfonamide groups are traditionally recognized for their antibacterial properties. Research indicates that 5-chloro-N-methylthiophene-2-sulfonamide may exhibit similar effects, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential :

- Enzyme Inhibition :

Biological Research Applications

-

Target Interaction Studies :

- Investigations into how this compound interacts with biological targets are ongoing. Initial findings suggest it may engage with receptors or enzymes linked to inflammatory responses or cellular growth, warranting further exploration into its therapeutic applications.

- High-Throughput Screening :

Industrial Applications

- Material Science :

- The unique chemical properties of 5-chloro-N-methylthiophene-2-sulfonamide make it suitable for developing new materials, such as polymers and coatings. Its stability and reactive functional groups can be utilized in creating advanced materials with specific characteristics.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity | Notable Applications |

|---|---|---|---|

| 5-Chloro-N-methylthiophene-2-sulfonamide | Thiophene ring, sulfonamide group | Antimicrobial, anticancer | Drug development |

| Suprofen | 2-substituted thiophene | Nonsteroidal anti-inflammatory | Pain relief |

| Dorzolamide | Sulfonamide group | Carbonic anhydrase inhibitor | Glaucoma treatment |

| 5-Fluoro-N-(4-methylbenzyl)thiophene-2-sulfonamide | Fluorinated thiophene | Antimicrobial | Infection control |

Case Studies

- Inhibition of Enzymatic Activity :

- Anticancer Efficacy :

- Bioactive Molecule Development :

Wirkmechanismus

The mechanism of action of 5-chloro-N-methylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and lead to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The primary structural variations among sulfonamide analogs lie in the substituents on the aromatic ring and the sulfonamide nitrogen. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom on the thiophene ring (electron-withdrawing) enhances electrophilic reactivity, while methoxy or furan groups (electron-donating) in analogs alter electronic properties .

- Lipophilicity : Methyl substitution (logP ~1.5) offers balanced solubility, whereas halogenated aryl groups (e.g., 4-Cl-2-F-C₆H₃) increase hydrophobicity, impacting membrane permeability .

Physicochemical Properties

| Property | 5-Chloro-N-methylthiophene-2-sulfonamide | 5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide | N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.69 | 329.22 | 297.75 |

| Predicted CCS ([M+H]⁺, Ų) | 143.9 | ~160 (estimated) | Not reported |

| Solubility | Moderate (polar aprotic solvents) | Low (non-polar solvents) | High (due to OCH₃ group) |

Biologische Aktivität

5-chloro-N-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a unique combination of a chloro group, a methyl group, and a thiophene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of 5-chloro-N-methylthiophene-2-sulfonamide includes:

- Thiophene Ring : A five-membered aromatic ring that enhances the compound's chemical reactivity.

- Chloro Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Methyl Group : Alters the electronic properties and steric hindrance, influencing its biological activity.

The sulfonamide functional group is known for its ability to form hydrogen bonds, which play a critical role in its interaction with various enzymes and receptors.

The biological activity of 5-chloro-N-methylthiophene-2-sulfonamide primarily involves its interaction with specific enzymes. The sulfonamide group can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is particularly relevant for enzymes involved in metabolic pathways, such as insulin-regulated aminopeptidase, which is crucial for amino acid metabolism.

Biological Activities

5-chloro-N-methylthiophene-2-sulfonamide exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal effects, disrupting microbial growth mechanisms.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, with ongoing research focusing on its efficacy against various cancer cell lines .

- Antithrombotic Effects : Similar compounds have demonstrated selectivity for factor Xa (FXa), indicating potential use in preventing thromboembolic diseases .

Research Findings

Several studies have explored the biological activity of 5-chloro-N-methylthiophene-2-sulfonamide:

- Inhibition Studies : Research has indicated that compounds containing sulfonamide moieties can inhibit specific enzymes involved in metabolic processes. For example, studies have shown that 5-chloro-N-methylthiophene-2-sulfonamide inhibits insulin-regulated aminopeptidase activity.

- Anticancer Potential : A study investigated various thiophene derivatives for their cytotoxic effects against cancer cell lines such as HeLa and MDA-MB231. Although specific data for 5-chloro-N-methylthiophene-2-sulfonamide were not highlighted, related compounds showed promising results with GI50 values indicating significant anticancer potential .

- Pharmacokinetic Profile : The pharmacokinetic properties of similar sulfonamides have been evaluated, showing moderate to high oral bioavailability and low clearance rates in animal models, suggesting favorable absorption characteristics for therapeutic applications .

Comparative Analysis

To understand the uniqueness of 5-chloro-N-methylthiophene-2-sulfonamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Selectivity/Unique Features |

|---|---|---|

| 5-chloro-N-methylthiophene-2-sulfonamide | Antimicrobial, anticancer, antithrombotic | Unique thiophene structure enhances enzyme interaction |

| 5-chloro-N-methylthiophene-2-carboxamide | Moderate antibacterial activity | Lacks sulfonamide group; different mechanism of action |

| 5-chloro-N-methylthiophene-2-amine | Limited studies; potential neuroactive properties | Amino group alters binding characteristics |

Case Studies

- Antithrombotic Efficacy : In vivo studies using related compounds demonstrated significant antithrombotic effects after oral administration in rat models. The leading candidate from these studies exhibited an effective dose (ED50) of approximately 5 mg/kg .

- Cytotoxicity Assessments : In vitro assays revealed that related thiophene derivatives had GI50 values as low as 4.62 µM against breast cancer cell lines, showcasing their potential as anticancer agents .

Q & A

Q. What are the primary synthetic routes for 5-chloro-N-methylthiophene-2-sulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves chlorosulfonation of the thiophene ring followed by amidation with methylamine. For example, intermediates like 5-chloro-2-thienylsulfonyl chloride are generated using chlorosulfonic acid, but isolation is often avoided to improve yield . Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C) to confirm sulfonamide bond formation and methyl group integration.

- FT-IR for sulfonyl (S=O, ~1350 cm⁻¹) and sulfonamide (N–H, ~3300 cm⁻¹) functional groups.

- Mass spectrometry for molecular ion verification .

Q. How is 5-chloro-N-methylthiophene-2-sulfonamide structurally validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and supramolecular interactions. For example, SCXRD data for related sulfonamides reveal planar thiophene rings and hydrogen-bonded networks involving sulfonamide N–H groups . Key parameters include:

- C–S bond lengths (~1.76 Å) and S–N distances (~1.63 Å).

- Dihedral angles between thiophene and sulfonamide moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance sulfonamide group reactivity in derivatization?

Methodological Answer: Reactivity optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution with amines .

- Catalysis : Base catalysts (e.g., Na₂CO₃) deprotonate amines, accelerating amidation .

- Computational modeling : Quantum mechanical calculations predict transition states and regioselectivity for sulfonyl chloride intermediates .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) require:

- Comparative SAR studies : Systematic variation of substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophores .

- Dose-response profiling : Testing across multiple cell lines or enzyme assays to identify off-target effects .

- Meta-analysis : Aggregating data from structurally analogous compounds (e.g., 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide) to identify trends .

Q. How can computational methods guide the design of derivatives targeting specific enzymes (e.g., carbonic anhydrase)?

Methodological Answer:

- Molecular docking : Simulate binding poses using software like AutoDock Vina to prioritize derivatives with favorable interactions (e.g., sulfonamide-Zn²+ coordination) .

- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

- In vitro validation : Enzyme inhibition assays (e.g., stopped-flow spectroscopy for kinetic analysis) .

Q. What experimental approaches validate the stability of 5-chloro-N-methylthiophene-2-sulfonamide under physiological conditions?

Methodological Answer: Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor via HPLC for hydrolysis products (e.g., sulfonic acid derivatives) .

- Microsomal assays : Use liver microsomes to assess oxidative metabolism and identify metabolites via LC-MS .

- Thermal analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of thiophene sulfonamides?

Methodological Answer:

- Standardized protocols : Re-evaluate activity using CLSI/MIC guidelines to ensure consistency in bacterial strains, inoculum size, and growth media .

- Resistance profiling : Test against multidrug-resistant (MDR) strains to distinguish broad-spectrum vs. niche activity .

- Synergistic studies : Combine with known antibiotics (e.g., β-lactams) to identify potentiating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.